molecular formula C23H22ClFN4O2S B2893592 5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 1359435-30-5

5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Cat. No. B2893592
M. Wt: 472.96
InChI Key: ALWSGBHDWOKZRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C23H22ClFN4O2S and its molecular weight is 472.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

Research on compounds with fluoro substituted benzopyran and pyrazolo[4,3-d]pyrimidin-7-one derivatives has shown potential anticancer activity. For instance, novel fluoro-substituted benzobpyrans have been developed and tested against lung, breast, and CNS cancer cell lines, demonstrating anticancer activity at low concentrations compared to a reference drug, 5-fluorodeoxyuridine (Hammam et al., 2005). This indicates that fluoro-substituted compounds, similar in structure to the one , may possess significant anticancer properties.

Cytotoxic Activity

Synthesis of pyrazolo[1,5-a]pyrimidines and related Schiff bases from pyrazole carboxamides has been explored, with these compounds undergoing evaluation for cytotoxicity against various human cancer cell lines. The structure-activity relationship discussed in these studies provides insights into how modifications in the chemical structure can influence the cytotoxic potential of such compounds (Hassan et al., 2015).

Anti-Inflammatory and Analgesic Agents

Compounds derived from visnaginone and khellinone have been synthesized and evaluated as cyclooxygenase inhibitors with notable analgesic and anti-inflammatory activities. This research demonstrates the potential therapeutic applications of pyrimidin-4-yl derivatives in managing pain and inflammation (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Novel benzothiazole pyrimidine derivatives have been synthesized and screened for in vitro antibacterial and antifungal activities, showing significant efficacy against various pathogens. These findings suggest the potential use of similar compounds in developing new antimicrobial agents (Maddila et al., 2016).

properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methylpyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClFN4O2S/c1-4-29-21-20(14(2)27-29)26-23(32-13-17-18(24)9-6-10-19(17)25)28(22(21)30)12-15-7-5-8-16(11-15)31-3/h5-11H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWSGBHDWOKZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC(=CC=C3)OC)SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

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